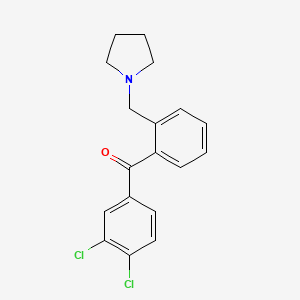

2',6'-Dichloro-3-(2-methylphenyl)propiophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

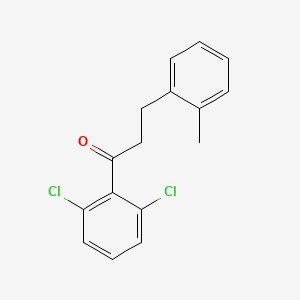

2’,6’-Dichloro-3-(2-methylphenyl)propiophenone is a heterocyclic organic compound with the molecular formula C16H14Cl2O and a molecular weight of 293.19 . It is also known by its IUPAC name, 1-(2,6-dichlorophenyl)-3-(2-methylphenyl)propan-1-one .

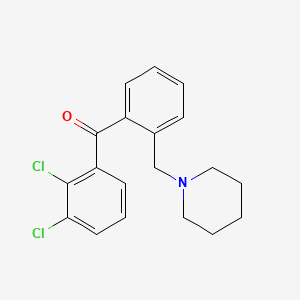

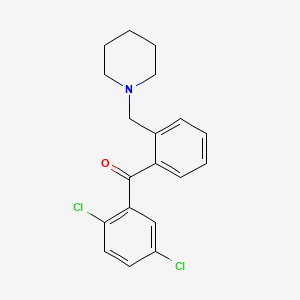

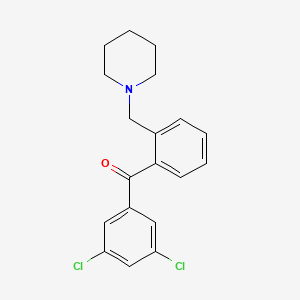

Molecular Structure Analysis

The molecular structure of 2’,6’-Dichloro-3-(2-methylphenyl)propiophenone can be represented by the canonical SMILES string: CC1=CC=CC=C1CCC(=O)C2=C(C=CC=C2Cl)Cl . This indicates that the molecule consists of a 2-methylphenyl group (CC1=CC=CC=C1) and a 2,6-dichlorophenyl group (C2=C(C=CC=C2Cl)Cl), connected by a propiophenone backbone (CCC(=O)).Physical And Chemical Properties Analysis

2’,6’-Dichloro-3-(2-methylphenyl)propiophenone has a boiling point of 386.7ºC at 760 mmHg and a flash point of 163.5ºC . Its density is 1.23g/cm³ . The compound has 1 H-Bond acceptor and 0 H-Bond donors .Scientific Research Applications

Copolymer Synthesis

Research has explored the use of 2',6'-dichloro-3-(2-methylphenyl)propiophenone in the synthesis of novel copolymers. For instance, trisubstituted ethylenes, including 2',6'-dichlorophenyl variants, were copolymerized with styrene, leading to copolymers with high glass transition temperatures, indicating a substantial decrease in chain mobility due to the high dipolar character of these copolymers (Kim et al., 1999).

Semisynthesis of Natural Methoxylated Propiophenones

This compound has been used in the semisynthesis of natural methoxylated propiophenones. This process involves reacting phenylpropenes with palladium chloride and sodium formate in a specific solvent mixture, followed by oxidation. This method has been compared using conventional, ultrasound, and microwave heating (Joshi, Sharma, & Sinha, 2005).

Chlorination of Ketones

The chlorination of propiophenone, including variants like this compound, in aqueous alkali with hypochlorite, leads to interesting chemical products. For example, this process results in 2-phenylglyceric acid as a major product, formed by further oxidation of 1-phenyl-1,2-propanedione (Cossar et al., 1991).

Polymer Stabilization

This compound has also been implicated in studies related to polymer stabilization. For example, certain derivatives are known as effective thermal stabilizers, protecting polymers against thermal degradation, especially under oxygen-deficient atmospheres. These stabilizers exhibit bifunctional mechanisms, influencing oxidative discoloration and thermal stability of polymers (Yachigo et al., 1993).

Catalyst Activation

Additionally, this compound has been used in catalyst activation studies. For instance, it's involved in trapping "free" trimethylaluminum in methylalumoxane solutions, which is crucial for the performance of metallocene and "post-metallocene" olefin polymerization catalysts. The addition of sterically hindered phenols, such as 2,6-di-tert-butylphenol, to methylalumoxane solutions has shown to enhance productivity, polymer stereoregularity, and average molecular mass in propene polymerization (Busico et al., 2003).

Properties

IUPAC Name |

1-(2,6-dichlorophenyl)-3-(2-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O/c1-11-5-2-3-6-12(11)9-10-15(19)16-13(17)7-4-8-14(16)18/h2-8H,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAJWNZGDKDTFKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)C2=C(C=CC=C2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644049 |

Source

|

| Record name | 1-(2,6-Dichlorophenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-20-0 |

Source

|

| Record name | 1-(2,6-Dichlorophenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 8-oxo-8-[2-(piperidinomethyl)phenyl]octanoate](/img/structure/B1360449.png)